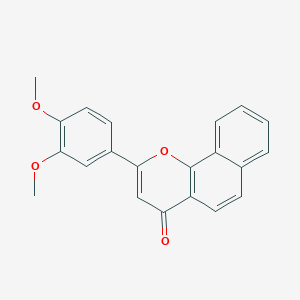
Fenthion sulfone
Overview
Description
Fenthion sulfone is a type of organophosphate insecticide and acaricide used to control various pests, including aphids, spider mites, and thrips. It is also used to control some species of mollusks and nematodes. It has been used in agriculture, horticulture, and forestry since the late 1950s. This compound is a broad-spectrum insecticide and acaricide, meaning that it is effective against a wide range of pests. It is also effective against some species of mollusks and nematodes. The active ingredient in this compound is the compound fenthion sulfoxide, which is a highly toxic organophosphate.
Scientific Research Applications
Endocrine Disrupting Actions of Fenthion and Related Compounds Fenthion has been studied for its endocrine-disrupting actions. It acts as an antagonist of androgenic activity and exhibits antiandrogenic activity similar to flutamide. Its metabolic transformation plays a role in these activities, with fenthion sulfone showing negative results in antiandrogen screening tests (Kitamura, Suzuki, Ohta, & Fujimoto, 2003).
Chemical and Biological Behaviour of Fenthion Residues Fenthion, when exposed to sunlight and air, undergoes transformation into its sulfoxide and sulfone oxidation products. These products degrade rapidly to non-insecticidal compounds, affecting the efficacy and toxicity of fenthion (Metcalf, Fukuto, & Winton, 1963).
In Vivo Effects on Oxidative Processes in Fish Studies on fish have shown that fenthion can induce oxidative stress processes, affecting glutathione metabolism. This highlights the environmental impact of fenthion and its metabolites, including sulfone, on aquatic life (Piner, Sevgiler, & Üner, 2007).
Persistence and Metabolism in Agricultural Produce Fenthion's persistence and metabolism have been studied in oranges, where it transforms into sulfoxide and sulfone. These studies are crucial for understanding fenthion's impact on food safety and environmental health (Minelli et al., 1996).
Photodegradation and Environmental Fate Fenthion undergoes photodegradation under UVB irradiation, forming fenthion sulfoxide and other compounds. This study is significant for assessing the environmental fate of fenthion and related compounds (Hirahara, Ueno, & Nakamuro, 2003).
Human Hepatic Biotransformation The biotransformation of fenthion in humans involves cytochrome P450 and flavin-containing monooxygenase. Understanding this process is vital for assessing human exposure and health risks (Leoni, Buratti, & Testai, 2008).
Photodegradation in Natural Waters The role of carbonate radical in limiting the persistence of fenthion in sunlit natural waters has been studied. This is important for understanding the environmental degradation pathways of fenthion and its sulfone (Huang & Mabury, 2000).
Risk Assessment in Aqueous Environments Fenthion oxide derivatives, including this compound, have been assessed for their risk in aqueous environments. This research is crucial for environmental safety and human health risk assessments (Tahara et al., 2010).
Mechanism of Action
Target of Action
Fenthion sulfone, a chemical transformation product of Fenthion Its parent compound, fenthion, primarily targets the enzyme cholinesterase . This enzyme plays a crucial role in nerve function, and its inhibition can lead to a variety of neurological effects.
Mode of Action
Fenthion, the parent compound, acts via cholinesterase inhibition . This means that it prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synapses. This accumulation can disrupt normal nerve function, leading to a variety of symptoms.
Biochemical Pathways
Fenthion and its metabolites, including this compound, have been studied . Fenthion is metabolized into several compounds, including this compound, through various biochemical pathways .
Pharmacokinetics
The parent compound, fenthion, is known to be rapidly oxidized to sulfoxide and sulfone, and these products are rapidly decomposed to non-insecticidal compounds .
Result of Action
The parent compound, fenthion, is known to cause a variety of effects due to its inhibition of cholinesterase . These effects can include muscle weakness, breathing difficulties, and even paralysis in severe cases.
Action Environment
Its persistence in soil and water systems depends on local conditions .
Safety and Hazards
Future Directions
The future directions of fenthion sulfone research could involve the development of more sustainable synthesis methods . The applicability of the UHPLC-MS/MS method for the simultaneous analysis of fenthion and its metabolites in various crops has been confirmed , suggesting potential future applications in agricultural contexts.
Biochemical Analysis
Biochemical Properties
Fenthion sulfone interacts with various enzymes, proteins, and other biomolecules. It is highly susceptible to oxidation . The oxidation of this compound leads to the formation of sulfoxide and sulfone . These interactions significantly influence the biochemical reactions in which this compound is involved.
Cellular Effects
This compound has marked effects on the growth and photosynthesis of certain organisms. For instance, it has been observed to affect the growth and photosynthesis of the marine microalgal species Tetraselmis suecica . This compound influences cell function by affecting specific growth rate values and decreasing the contents of photosynthetic pigments .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its effect on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. Stability tests have shown that in the presence of sunlight and air, this compound is completely transformed into its sulfoxide and sulfone oxidation products within one to three days . These products are rapidly decomposed to non-insecticidal compounds .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to undergo oxidative reactions forming the corresponding sulfoxide and sulfone
Transport and Distribution
This compound is transported and distributed within cells and tissues. It dissipates from water with a half-life of less than 7 days . Sediment can be an important sink for this compound . Dissipation from water appears to occur mainly via phototransformation, biotransformation, and sorption to sediment .
properties
IUPAC Name |
dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHYERRNXRANLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041975 | |
| Record name | Fenthion sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3761-42-0 | |
| Record name | Fenthion sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3761-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorothioic acid, O,O-dimethyl O-(4-(methylsulfonyl)-m-tolyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenthion sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-4-methanesulfonyl-3-methylphenyl O,O-dimethyl phosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Sulfocalix[8]arene](/img/structure/B144422.png)


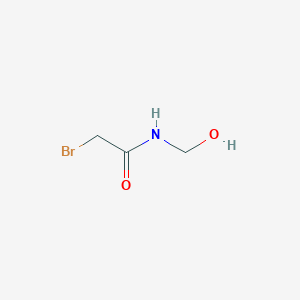

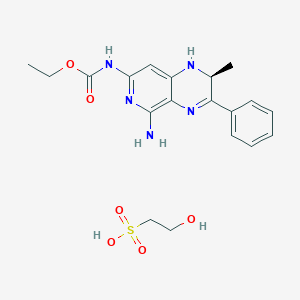

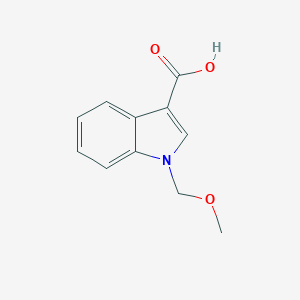
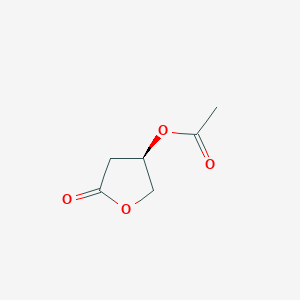

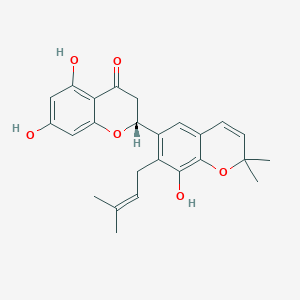
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
